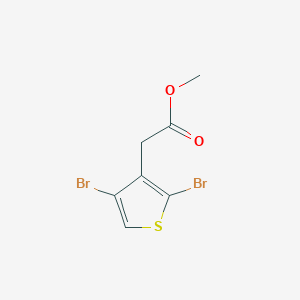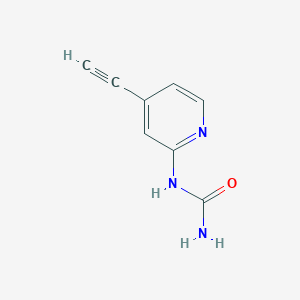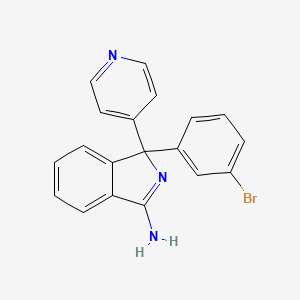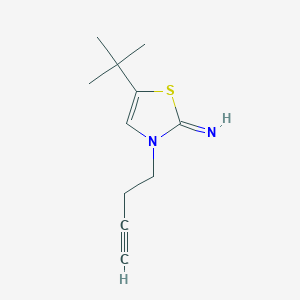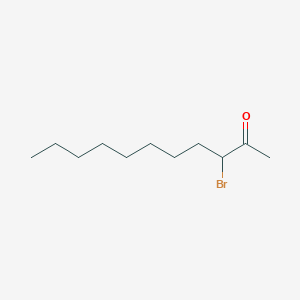
3-Bromoundecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of an undecane chain, which also contains a ketone functional group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromoundecan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-undecanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromoundecan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or primary amines.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) with reducing agents like NaBH4 or LiAlH4.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of alcohols or amines depending on the nucleophile used.
Reduction: Formation of 2-undecanol.
Oxidation: Formation of 2-undecanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Bromoundecan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Studied for its effects on various biological systems, including its potential as an antimicrobial agent.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromoundecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group make it a reactive molecule capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential antimicrobial properties, as it can disrupt essential biological processes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-undecanone: Similar structure but with the bromine atom at the second position instead of the third.
3-Chloro-2-undecanone: Similar structure but with a chlorine atom instead of bromine.
2-Undecanone: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Uniqueness: 3-Bromoundecan-2-one is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .
Eigenschaften
Molekularformel |
C11H21BrO |
|---|---|
Molekulargewicht |
249.19 g/mol |
IUPAC-Name |
3-bromoundecan-2-one |
InChI |
InChI=1S/C11H21BrO/c1-3-4-5-6-7-8-9-11(12)10(2)13/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
CQPUDVQAXNWKSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
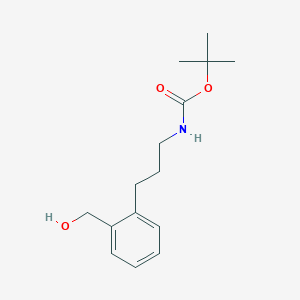
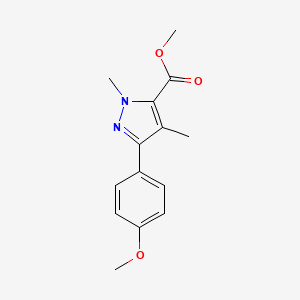
![4,7-Dimethoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B8363614.png)
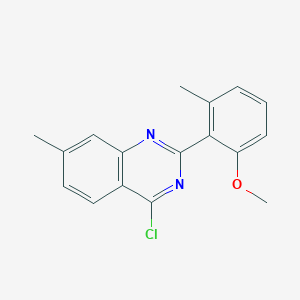
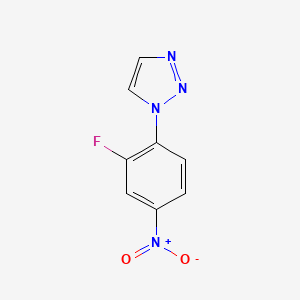
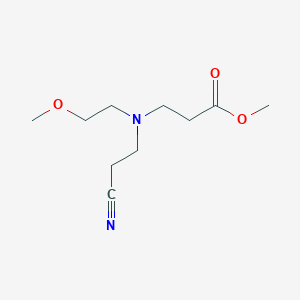
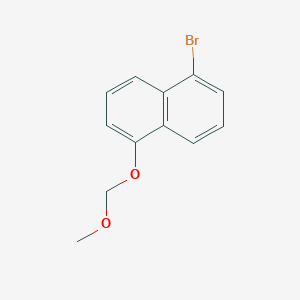
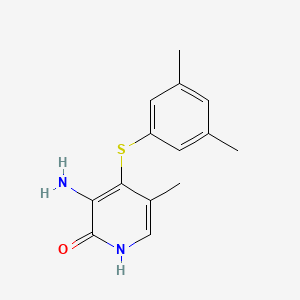
![2,6-Dibromo-3-methylbenzo[b]thiophene](/img/structure/B8363671.png)

